Cas no 2228875-20-3 (1-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylethane-1,2-diol)

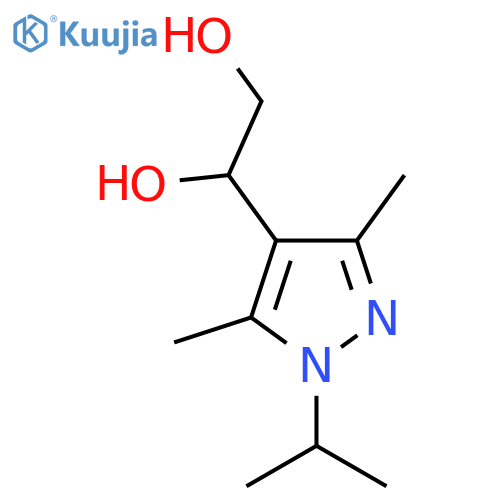

2228875-20-3 structure

商品名:1-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylethane-1,2-diol

1-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylethane-1,2-diol 化学的及び物理的性質

名前と識別子

-

- 1-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylethane-1,2-diol

- EN300-1999939

- 2228875-20-3

- 1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethane-1,2-diol

-

- インチ: 1S/C10H18N2O2/c1-6(2)12-8(4)10(7(3)11-12)9(14)5-13/h6,9,13-14H,5H2,1-4H3

- InChIKey: GGOORAWFCKZVDV-UHFFFAOYSA-N

- ほほえんだ: OC(CO)C1C(C)=NN(C=1C)C(C)C

計算された属性

- せいみつぶんしりょう: 198.136827821g/mol

- どういたいしつりょう: 198.136827821g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 187

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 58.3Ų

- 疎水性パラメータ計算基準値(XlogP): 0.2

1-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylethane-1,2-diol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1999939-1.0g |

1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethane-1,2-diol |

2228875-20-3 | 1g |

$1286.0 | 2023-06-02 | ||

| Enamine | EN300-1999939-5.0g |

1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethane-1,2-diol |

2228875-20-3 | 5g |

$3728.0 | 2023-06-02 | ||

| Enamine | EN300-1999939-5g |

1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethane-1,2-diol |

2228875-20-3 | 5g |

$3728.0 | 2023-09-16 | ||

| Enamine | EN300-1999939-0.1g |

1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethane-1,2-diol |

2228875-20-3 | 0.1g |

$1131.0 | 2023-09-16 | ||

| Enamine | EN300-1999939-0.25g |

1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethane-1,2-diol |

2228875-20-3 | 0.25g |

$1183.0 | 2023-09-16 | ||

| Enamine | EN300-1999939-0.5g |

1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethane-1,2-diol |

2228875-20-3 | 0.5g |

$1234.0 | 2023-09-16 | ||

| Enamine | EN300-1999939-2.5g |

1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethane-1,2-diol |

2228875-20-3 | 2.5g |

$2520.0 | 2023-09-16 | ||

| Enamine | EN300-1999939-0.05g |

1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethane-1,2-diol |

2228875-20-3 | 0.05g |

$1080.0 | 2023-09-16 | ||

| Enamine | EN300-1999939-10.0g |

1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethane-1,2-diol |

2228875-20-3 | 10g |

$5528.0 | 2023-06-02 | ||

| Enamine | EN300-1999939-1g |

1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethane-1,2-diol |

2228875-20-3 | 1g |

$1286.0 | 2023-09-16 |

1-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylethane-1,2-diol 関連文献

-

Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645

-

3. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

2228875-20-3 (1-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylethane-1,2-diol) 関連製品

- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量